
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride, also known as BMMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BMMC is a derivative of morpholine, an organic compound commonly used in the synthesis of pharmaceuticals and agrochemicals. BMMC has been studied for its potential role as a neurotransmitter and as a tool in the study of neurological disorders.
Wirkmechanismus
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride acts as a selective agonist for the serotonin 5-HT7 receptor, which is known to be involved in regulating various physiological processes. Activation of the 5-HT7 receptor by (4-Butyl-morpholin-2-yl)methylamine dihydrochloride leads to the activation of intracellular signaling pathways, which ultimately leads to changes in cellular function. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to have a high affinity for the 5-HT7 receptor, making it a useful tool in the study of this receptor.
Biochemical and Physiological Effects:
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that (4-Butyl-morpholin-2-yl)methylamine dihydrochloride can modulate the release of various neurotransmitters, including dopamine and acetylcholine. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride has several advantages for use in laboratory experiments. It is a selective agonist for the 5-HT7 receptor, making it useful for studying the function of this receptor. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride is also relatively easy to synthesize and purify, making it accessible to researchers. However, (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride. One potential direction is the development of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride-based drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the long-term effects of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride and its potential toxicity. Finally, (4-Butyl-morpholin-2-yl)methylamine dihydrochloride could be used as a tool in the study of other G protein-coupled receptors and their associated signaling pathways.
Synthesemethoden
The synthesis of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride involves the reaction of morpholine with butylamine in the presence of hydrochloric acid. The resulting product is purified through recrystallization to obtain the dihydrochloride salt form of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride. The synthesis of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride is a straightforward process that can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to act as a selective agonist for the serotonin 5-HT7 receptor, a G protein-coupled receptor that plays a role in regulating mood, cognition, and sleep. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has also been studied for its potential use as a tool in the study of neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
(4-butylmorpholin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-2-3-4-11-5-6-12-9(7-10)8-11;;/h9H,2-8,10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFYDPDORXNURG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCOC(C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

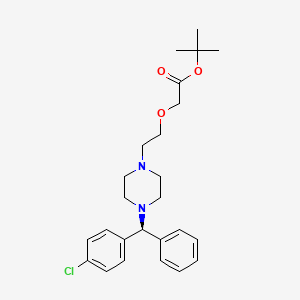
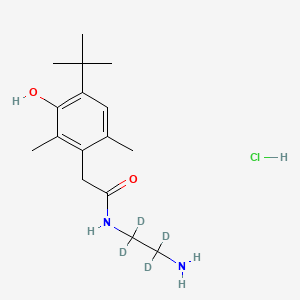
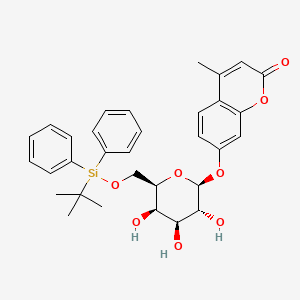




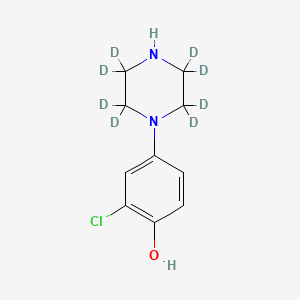
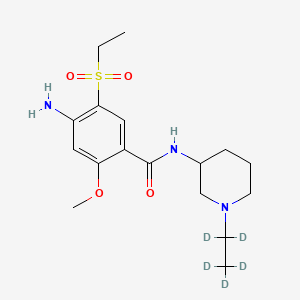
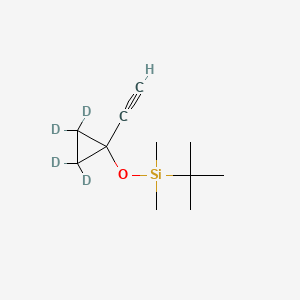
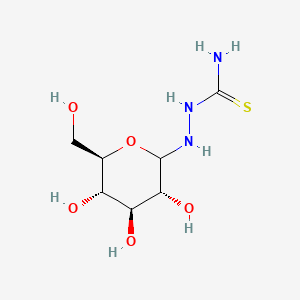
![tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane](/img/structure/B587157.png)
![Cyclopropanecarboxylic acid, 1-[(1-methylethenyl)amino]-, methyl ester (9CI)](/img/no-structure.png)
![O-[(5Z)-tetradecenoyl]-L-carnitine](/img/structure/B587161.png)